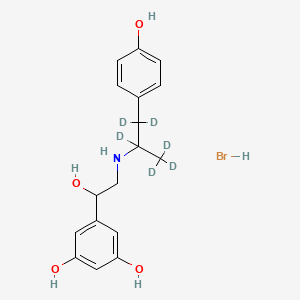

Fenoterol-d6 Hydrobromide

Description

Contextualizing Fenoterol (B1672521) within Scientific Inquiry

Fenoterol itself is a subject of extensive scientific investigation due to its action as a selective β2-adrenoceptor agonist. targetmol.commedchemexpress.commedchemexpress.com It is recognized as an effective bronchodilator and has been studied for its potential applications in conditions like asthma and bronchitis. targetmol.commedchemexpress.commedchemexpress.combioscience.co.uk In-silico studies have even explored its potential against viral proteases. mdpi.com The compound's interaction with β-adrenergic receptors, which are widespread in the human body, makes it a valuable subject for research into smooth muscle relaxation, cardiac function, and other physiological processes. karger.comclinicaltrials.gov Its pharmacological properties and clinical use have been reviewed to understand its therapeutic efficacy. researchgate.net Furthermore, fenoterol has been used in studies to validate its function at β2-adrenoceptors in various tissues, such as the rat urinary bladder. karger.com

Rationale and Significance of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by its isotope to track the molecule's journey through a reaction or a biological system. studysmarter.co.uk Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used because they are non-radioactive and safe for various studies. studysmarter.co.uksilantes.com The primary advantage of using deuterated compounds lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, potentially leading to a longer half-life and altered pharmacokinetic properties of a drug. unibestpharm.comwikipedia.org

This principle is widely applied in pharmaceutical sciences for several reasons:

Metabolic Pathway Tracing: Isotope labeling allows researchers to trace the metabolic fate of a drug, identifying how it is absorbed, distributed, metabolized, and excreted (ADME). silantes.comsimsonpharma.comsmolecule.com

Enhanced Analytical Sensitivity: In techniques like mass spectrometry, the mass difference between the labeled (deuterated) and unlabeled compound allows for their clear differentiation and quantification, even at very low concentrations. silantes.comcreative-proteomics.com This is crucial for pharmacokinetic and bioequivalence studies.

Improved Pharmacokinetic Profiles: By strategically replacing hydrogen with deuterium at sites of metabolic breakdown, the metabolic stability of a drug can be improved, potentially leading to reduced dosing frequency. unibestpharm.com

Mechanistic Studies: The kinetic isotope effect helps in elucidating the mechanisms of chemical and enzymatic reactions. fiveable.me

Role of Fenoterol-d6 Hydrobromide as a Specific Deuterated Entity in Research Methodologies

This compound serves primarily as an internal standard in analytical and research applications. medchemexpress.comvulcanchem.comaxios-research.com An internal standard is a compound with similar physicochemical properties to the analyte (in this case, fenoterol) that is added in a known quantity to a sample before analysis. By comparing the analytical response of the analyte to that of the internal standard, researchers can achieve more accurate and precise quantification.

The key attributes of this compound that make it an ideal internal standard include:

Chemical Identity: It is chemically identical to fenoterol, ensuring it behaves similarly during sample preparation and chromatographic separation.

Mass Difference: The six deuterium atoms give it a distinct molecular weight, allowing it to be easily distinguished from the non-deuterated fenoterol in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.comscientificlabs.ieresearchgate.net

Co-elution: It co-elutes with fenoterol in chromatographic systems, which is a desirable characteristic for an internal standard.

Its application is particularly prominent in pharmacokinetic studies, where it is used to track the ADME of fenoterol in biological matrices like plasma and urine. smolecule.comresearchgate.netnih.gov It is also used in the development and validation of analytical methods for the detection and quantification of fenoterol. axios-research.comsynzeal.com For instance, it has been used in methods for the multi-residue analysis of β-agonists in various samples. fda.gov.tw

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1286129-04-1 | vulcanchem.comglpbio.comscbt.com |

| Molecular Formula | C₁₇H₁₆D₆BrNO₄ | glpbio.comscbt.com |

| Molecular Weight | 390.3 g/mol | glpbio.comscbt.com |

| Alternate Name | 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl-d6]-1,3-benzenediol Hydrobromide | scbt.com |

| Form | Solid | N/A |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/i1D3,6D2,11D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZRQMALQBXAIQ-JOJSIGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747782 | |

| Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286129-04-1 | |

| Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Deuterated Fenoterol Analogs

Strategies for Isotopic Incorporation into Pharmaceutical Compounds

The incorporation of isotopes, such as deuterium (B1214612), into pharmaceutical compounds is a critical technique in drug development. musechem.comchemicalsknowledgehub.com This process, known as isotopic labeling, provides valuable insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. chemicalsknowledgehub.commetsol.com Both stable isotopes, like deuterium (²H) and carbon-13 (¹³C), and radioactive isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), are utilized, each serving distinct research purposes. musechem.comchemicalsknowledgehub.com

Stable isotopes are particularly valuable for their ability to modify a drug's pharmacokinetic properties without altering its fundamental chemical structure. musechem.commetsol.com Deuterium labeling, for instance, can slow down metabolic processes by strengthening the chemical bonds at specific sites in the molecule, a phenomenon known as the kinetic isotope effect. nih.gov This can lead to improved metabolic stability and potentially a better safety profile. nih.gov

Common strategies for introducing deuterium into a molecule include:

Hydrogen Isotope Exchange (HIE): This is a frequently used method where hydrogen atoms in a molecule are swapped for deuterium atoms. musechem.comsnnu.edu.cn This can be achieved through various means, including acid or base catalysis, or transition-metal catalysis. snnu.edu.cn

Reduction with Deuterated Reagents: Utilizing deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to introduce deuterium during the synthesis process. d-nb.info

Catalytic Deuteration: Employing catalysts like palladium on carbon (Pd/C) with deuterium gas (D₂) to add deuterium across double or triple bonds. snnu.edu.cnresearchgate.net

Use of Deuterated Precursors: Starting the synthesis with building blocks that are already deuterated. metsol.comnih.gov

The choice of strategy depends on the target molecule's structure, the desired position of the deuterium atoms, and the required level of isotopic enrichment. snnu.edu.cnd-nb.info

Chemical Synthesis Routes for Fenoterol-d6 Hydrobromide

The synthesis of this compound involves the specific incorporation of six deuterium atoms into the fenoterol (B1672521) structure. While detailed proprietary synthesis routes are not publicly disclosed, the general principles of deuteration chemistry allow for a logical deduction of the synthetic pathway.

The synthesis would likely begin with a precursor molecule that can be readily deuterated at the desired positions before being converted into the final fenoterol structure. A plausible precursor would be a derivative of 4-hydroxyphenylacetone (B1242247). The six deuterium atoms in Fenoterol-d6 are located on the isopropyl group attached to the nitrogen atom and the adjacent methyl group.

A potential synthetic approach could involve the deuteration of a suitable precursor ketone. For instance, a protected version of 4-hydroxyphenylacetone could be subjected to a deuterium exchange reaction.

The incorporation of deuterium into the precursor molecule would likely be achieved through a base-catalyzed deuterium exchange reaction. In the presence of a deuterated solvent, such as deuterium oxide (D₂O), and a base, the protons on the carbon atoms adjacent to the ketone group can be exchanged for deuterium atoms.

The subsequent steps would involve the reductive amination of the deuterated ketone with a suitable amine to form the fenoterol backbone. The final step would be the formation of the hydrobromide salt.

Precursor Selection and Derivatization for Deuteration

Characterization and Purity Assessment of Synthesized this compound

Following synthesis, a rigorous characterization and purity assessment is essential to confirm the identity, isotopic enrichment, and purity of this compound.

Determining the isotopic enrichment and the precise location of the deuterium atoms is crucial. rsc.orgrsc.org A combination of analytical techniques is employed for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the deuterated compound and to calculate the percentage of isotopic enrichment by analyzing the isotopic ion distribution. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are powerful tools for this analysis. nih.gov ¹H NMR can show the reduction in signal intensity at the positions where hydrogen has been replaced by deuterium. ²H NMR directly detects the deuterium atoms, confirming their presence and position within the molecule.

The combination of these techniques provides a comprehensive picture of the isotopic labeling. rsc.orgrsc.org

Table 1: Analytical Techniques for Isotopic Enrichment Analysis

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Determines molecular weight and calculates the percentage of isotopic enrichment. rsc.orgrsc.org |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Shows the reduction in proton signals at deuterated positions. nih.gov |

| ²H Nuclear Magnetic Resonance (²H NMR) | Directly detects and quantifies deuterium atoms, confirming their position. nih.gov |

Impurity profiling is a critical step to ensure the safety and efficacy of the final product. Potential impurities in this compound could include under-deuterated or mis-deuterated isotopic impurities, as well as process-related impurities from the synthesis. pharmaffiliates.comresearchgate.net

Table 2: Potential Impurities in Fenoterol Hydrobromide

| Impurity Name | Molecular Formula | Molecular Weight |

| Fenoterol Hydrobromide - Impurity A | C₁₇H₂₁NO₄ | 303.35 |

| Fenoterol Hydrobromide - Impurity B (Freebase) | C₁₇H₁₉NO₄ | 301.34 |

| Fenoterol Hydrobromide - Impurity C (Freebase) | C₁₈H₂₃NO₄ | 317.39 |

| Fenoterol Nitroso Impurity | C₁₇H₂₀N₂O₅ | 332.36 |

Data sourced from Pharmaffiliates. pharmaffiliates.compharmaffiliates.com

Purification of the synthesized this compound is essential to remove these impurities. Common purification techniques in the pharmaceutical industry include:

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating the desired deuterated compound from its impurities. chemicalsknowledgehub.comchromatographyonline.com

Crystallization: Recrystallization can be an effective method for purifying solid compounds.

Graphene-based separation: A newer technology utilizing graphene's quantum tunneling effect shows promise for separating hydrogen and deuterium at room temperature, which could offer a more cost-effective purification method in the future.

The final product must meet stringent purity specifications as defined by regulatory bodies.

Chemical Compounds Mentioned

Advanced Bioanalytical Applications of Fenoterol D6 Hydrobromide

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

The development of robust LC-MS methods is essential for the precise quantification of fenoterol (B1672521) in biological samples. The use of a stable isotope-labeled internal standard like Fenoterol-d6 hydrobromide is fundamental to this process, compensating for variations during sample preparation and analysis.

Chromatographic Separation Techniques for Fenoterol and Related Metabolites

Effective chromatographic separation is the cornerstone of accurate quantification. For fenoterol and its metabolites, reversed-phase high-performance liquid chromatography (HPLC) is a commonly employed technique. bvsalud.orgnih.gov The separation is typically achieved on a C18 column. bvsalud.orgnih.gov

Several methods have been developed to optimize the separation of fenoterol from other compounds. For instance, a multi-residue gradient liquid chromatographic separation has been developed for five β-agonists, including fenoterol, in human plasma. researchgate.net Another approach utilizes a Zorbax SB C18 column with a mobile phase consisting of potassium dihydrogen orthophosphate and methanol (B129727) to achieve separation. nih.gov Chiral chromatography has also been successfully used to separate the enantiomers of fenoterol, which is significant as the different enantiomers can have different pharmacological effects. nih.gov Furthermore, hydrophilic interaction liquid chromatography (HILIC) has been shown to be effective for the quantification of fenoterol and its metabolites in plasma and urine, offering improved sensitivity over other methods. nih.gov

The mobile phase composition is a critical parameter. A mixture of acetonitrile (B52724) and water with additives like triethylamine (B128534) and formic acid to adjust the pH is often used. bvsalud.org For example, one method specifies a mobile phase of acetonitrile and water (30:70, v/v) with 0.1% triethylamine, with the pH adjusted to 5.0 with formic acid. bvsalud.org Another successful separation uses a gradient program with a mobile phase of 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297) in water (eluent A) and 0.1% formic acid in acetonitrile (eluent B). researchgate.net

Mass Spectrometric Detection Modes and Ionization Strategies for Deuterated Analogs

The use of deuterated analogs like Fenoterol-d6 as internal standards is a widespread practice in quantitative mass spectrometry. nih.gov This is because the stable isotope-labeled internal standard behaves almost identically to the analyte during sample preparation and ionization, but is distinguishable by its mass-to-charge ratio (m/z). nih.gov

Ionization Strategies: Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of fenoterol and its deuterated analog. researchgate.netacdlabs.com ESI is suitable for polar molecules and typically results in the formation of protonated molecules [M+H]+. researchgate.net Atmospheric pressure chemical ionization (APCI) is another ionization technique that has been successfully applied for the detection of fenoterol. researchgate.net

Detection Modes:

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only specific m/z values corresponding to the analyte and the internal standard. This enhances sensitivity and selectivity. For fenoterol, the protonated molecule is often monitored. researchgate.netnih.gov

Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive technique used in tandem mass spectrometry (MS/MS). A precursor ion (e.g., the protonated molecule of fenoterol or its deuterated analog) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. researchgate.net This process significantly reduces background noise and improves the limit of detection. The transition from the precursor ion to the product ion is a unique signature for the target molecule. For deuterated analogs, it's important to monitor a mass transition that may result from fragmentation and deuterium (B1214612) scattering. google.com

The distinct isotopic signature of deuterated compounds allows for their clear differentiation from the non-labeled analyte in complex biological matrices, thereby improving the accuracy of quantification. scbt.com

Quantitative Method Validation Parameters Utilizing this compound as Internal Standard

The use of this compound as an internal standard is integral to the validation of quantitative LC-MS methods. wur.nl Isotope dilution mass spectrometry (IDMS) is a primary method of analysis where an isotopically labeled standard is added to the sample before any processing. nih.gov This approach helps to correct for any analyte loss during sample preparation and for variations in ionization efficiency. nih.gov

A validated LC-MS/MS method for fenoterol in human plasma and urine demonstrated linearity from 50 pg/mL to 2000 pg/mL in plasma and from 2.5 ng/mL to 160 ng/mL in urine. nih.gov The lower limit of quantitation (LLOQ) in plasma was 52.8 pg/mL. nih.gov The coefficient of variation was less than 15% for high-quality control standards and less than 10% for low-quality control standards in plasma. nih.gov

Below is a table summarizing key validation parameters from a representative LC-MS method for fenoterol.

| Validation Parameter | Typical Value/Range | Reference |

| Linearity (Correlation Coefficient, r²) | >0.99 | bvsalud.orgnih.govnih.govijacskros.com |

| Limit of Detection (LOD) | 0.003 mg/mL | bvsalud.org |

| Limit of Quantification (LOQ) | 0.012 mg/mL | bvsalud.org |

| Accuracy (% Recovery) | 98.61% - 101.11% | ijacskros.com |

| Precision (Relative Standard Deviation, RSD) | ≤2.0% | bvsalud.orgijacskros.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) provides another powerful tool for the analysis of fenoterol, particularly when high separation efficiency is required. However, due to the low volatility of fenoterol, derivatization is a necessary step.

Derivatization Techniques for GC-MS Analysis

Chemical derivatization is frequently employed in GC-MS to enhance the volatility and thermal stability of analytes. jfda-online.com For fenoterol, which contains polar functional groups, derivatization is crucial for successful GC analysis. researchgate.net

Common derivatization approaches include:

Silylation: This is a widely used technique where active hydrogens in the analyte are replaced by a trimethylsilyl (B98337) (TMS) group. jfda-online.com Reagents like N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are effective for this purpose. researchgate.net

Acylation: This involves the introduction of an acyl group. Fluoroacyl derivatives, for instance, can significantly increase volatility. jfda-online.com

Condensation with Formaldehyde: For fenoterol, a specific derivatization method involves condensation with formaldehyde, followed by trimethylsilylation. This converts fenoterol into a tetrahydroisoquinoline derivative, which is then analyzed by GC-MS. researchgate.net

The choice of derivatization reagent and reaction conditions is critical to ensure complete and reproducible conversion of the analyte to its derivative. jfda-online.com

Fragmentation Patterns and Isotopic Signature Analysis

In GC-MS, after the derivatized analyte is separated on the GC column, it enters the mass spectrometer where it is ionized, typically by electron impact (EI). acdlabs.comnist.gov This hard ionization technique causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that acts as a chemical fingerprint. acdlabs.comnist.gov

The fragmentation pattern provides valuable structural information. For fenoterol derivatives, the mass spectra will show characteristic fragment ions. researchgate.net The knowledge of these fragment ions is essential for the correct identification of the compound. researchgate.net

When a deuterated internal standard like Fenoterol-d6 is used, its fragmentation pattern will be similar to the non-deuterated analyte, but the m/z values of the fragments containing deuterium atoms will be shifted to a higher mass. This allows for the differentiation and quantification of the analyte and the internal standard.

Isotopic Signature Analysis: The identification of an isotopic signature, which is the distribution of specific isotopes within a compound, is a key aspect of isotope analysis. actlabs.com In mass spectrometry, the presence of deuterium in Fenoterol-d6 results in a distinct isotopic pattern compared to the natural isotopic abundance of the unlabeled fenoterol. actlabs.com This difference in the isotopic signature is fundamental for the accurate quantification using the isotope dilution method. The analysis of these isotopic patterns allows for the precise determination of the analyte concentration, even at very low levels.

Sample Preparation Techniques for Complex Biological Matrices in Research Settings

The accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates necessitates robust sample preparation techniques to remove interfering substances. nih.govfda.gov.twresearchgate.net The choice of method depends on the nature of the biological matrix, the concentration of the analyte, and the analytical instrumentation employed.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are cornerstone techniques for the purification and concentration of fenoterol and its deuterated internal standard from biological samples. nih.govresearchgate.net

Solid-Phase Extraction (SPE) is a highly selective method for isolating analytes from a complex mixture. caymanchem.com In the context of fenoterol analysis, SPE cartridges with specific sorbents are utilized to bind the analyte of interest while allowing matrix components to be washed away. A documented method for the analysis of multiple β-agonists, including fenoterol, in food products of animal origin employs a polymer-based SPE cartridge (Bond Elut Plexa PCX). fda.gov.twfda.gov.tw This method involves a hydrolysis and extraction step followed by purification on the SPE cartridge. fda.gov.twfda.gov.tw The use of a deuterated internal standard like fenoterol-d6 is crucial in such multi-residue analysis to ensure accuracy. fda.gov.twfda.gov.tw

Liquid-Liquid Extraction (LLE) offers a classic yet effective approach for sample cleanup. This technique partitions analytes between two immiscible liquid phases. For the analysis of fenoterol in dog plasma, a method involving protein precipitation with acetonitrile followed by extraction with 2-butanol (B46777) has been described. nih.gov Although this study used salbutamol (B1663637) as the internal standard, the principle applies to methods using this compound. nih.gov Another study mentions the use of isobutanol for the extraction of fenoterol, noting that enzymatic hydrolysis prior to extraction significantly increased the measured concentration, suggesting the presence of conjugated fenoterol metabolites. researchgate.net

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid and liquid phase | Partitioning between two immiscible liquid phases |

| Selectivity | High, dependent on sorbent chemistry | Moderate, dependent on solvent choice and pH |

| Typical Sorbent | Polymer-based (e.g., Bond Elut Plexa PCX) fda.gov.twfda.gov.tw | N/A |

| Typical Solvents | Methanol, Acetonitrile, Ammonium Acetate solutions fda.gov.twfda.gov.tw | 2-Butanol, Isobutanol nih.govresearchgate.net |

| Common Application | Multi-residue analysis in food matrices fda.gov.twfda.gov.tw | Pharmacokinetic studies in plasma nih.gov |

This table provides a summary of typical parameters for SPE and LLE techniques used in the analysis of fenoterol.

Protein Precipitation and Matrix Effect Mitigation Strategies

Protein Precipitation (PPT) is a straightforward and rapid method for removing proteins from biological samples, particularly plasma and serum, which can interfere with downstream analysis. nih.govcore.ac.uk Acetonitrile is a commonly used precipitating agent in methods for analyzing fenoterol. nih.gov While efficient for protein removal, PPT can be less clean than SPE or LLE, often leaving behind other matrix components that can lead to the "matrix effect." dshs-koeln.de

The matrix effect is a significant challenge in bioanalysis, where co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. dshs-koeln.descience.gov The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for the matrix effect. medchemexpress.comdshs-koeln.de Since fenoterol-d6 is chemically identical to fenoterol, it experiences similar matrix effects, allowing for reliable correction during data analysis. medchemexpress.com

Further strategies to mitigate the matrix effect include:

Chromatographic Separation: Optimizing the liquid chromatography (LC) conditions to separate the analyte from interfering matrix components. researchgate.net

Dilution: A simple approach of diluting the sample to reduce the concentration of matrix components. dshs-koeln.de

Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples to mimic the matrix effect observed in the unknown samples. fda.gov.tw

| Strategy | Description | Application in Fenoterol Analysis |

| Protein Precipitation | Removal of proteins using a precipitating agent. | A common first step in sample preparation for plasma analysis, often using acetonitrile. nih.gov |

| Use of Stable Isotope-Labeled Internal Standard | This compound co-elutes with fenoterol and experiences similar ionization suppression or enhancement, allowing for accurate correction. | Considered the gold standard for mitigating matrix effects in mass spectrometry-based bioanalysis. medchemexpress.comdshs-koeln.de |

| Optimized Chromatography | Adjusting mobile phase composition, gradient, and column chemistry to resolve fenoterol from matrix interferences. | Essential for reducing the impact of co-eluting substances. researchgate.net |

| Sample Dilution | Reducing the concentration of all components in the sample, including matrix interferents. | A simple method, often used when matrix effects are significant. dshs-koeln.de |

| Matrix-Matched Calibration | Preparation of calibration curves in the same biological matrix as the samples. | Used to create a more accurate calibration model that accounts for the matrix. fda.gov.tw |

This table outlines common strategies for protein precipitation and mitigating the matrix effect in the bioanalysis of fenoterol.

Application in Preclinical Pharmacokinetic and Metabolic Research

In Vitro Drug Metabolism Studies

In vitro models are fundamental in early drug development to predict how a drug will be metabolized in the body. dls.com These systems, which include liver microsomes, hepatocytes, and recombinant enzymes, allow for the controlled investigation of metabolic pathways. pharmaron.comcreative-bioarray.commdpi.com

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. creative-bioarray.com Incubating Fenoterol-d6 hydrobromide with liver microsomes in the presence of necessary cofactors like NADPH allows researchers to identify the primary oxidative metabolites. pharmaron.comgoogle.com Similarly, studies using cryopreserved hepatocytes, which contain a broader range of both phase I and phase II metabolic enzymes, provide a more complete picture of a drug's metabolic fate. dls.comevotec.com

For instance, research on Fenoterol (B1672521) metabolism in isolated rat hepatocytes demonstrated the formation of two distinct glucuronide conjugates: fenoterol para-glucuronide and fenoterol meta-glucuronide. nih.gov The study also revealed stereoselective glucuronidation, with the (+)enantiomer being eliminated more efficiently by liver metabolism than the (-)enantiomer. nih.gov Such studies are crucial for understanding potential stereoselective first-pass metabolism. nih.gov

| Cell Type | Metabolite | Formation Ratio |

| Hepatocytes | para-glucuronide | 0.40 +/- 0.01 |

| Enterocytes | para-glucuronide | 0.54 +/- 0.01 |

| Data from a study on Fenoterol glucuronidation in isolated rat hepatocytes and enterocytes. nih.gov |

To pinpoint the specific enzymes responsible for metabolizing a drug, researchers utilize recombinant enzymes. evotec.com These are individual drug-metabolizing enzymes, such as specific CYP or UDP-glucuronosyltransferase (UGT) isoforms, produced in cell systems like E. coli or insect cells. fu-berlin.debioivt.com By incubating this compound with a panel of these enzymes, it is possible to identify which specific isoforms are involved in its metabolism. evotec.com

For example, studies have shown that fenoterol can be metabolized by sulfotransferases (SULTs), with recombinant SULT1A1 and SULT1A3 generating two mono-sulfates and one bis-sulfate each. fu-berlin.de Identifying the responsible enzymes is critical for predicting potential drug-drug interactions, as some enzymes are prone to genetic polymorphisms or induction by other drugs, which can significantly alter a drug's plasma levels. evotec.com

| Enzyme Family | Specific Isoforms Implicated in Fenoterol Metabolism |

| Cytochrome P450 (CYP) | CYP3A4/5, CYP2C9, CYP2D6, CYP2C19, CYP1A2, CYP2C8, CYP2B6 solvobiotech.com |

| UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15 evotec.com |

| Sulfotransferases (SULT) | SULT1A1, SULT1A3 fu-berlin.de |

The use of deuterated tracers like this compound is particularly valuable for characterizing the kinetics of metabolic pathways. The heavier isotope can sometimes lead to a "kinetic isotope effect" (KIE), where the rate of a reaction is slightly slower for the deuterated compound compared to its non-deuterated counterpart. nih.govnih.gov While often small, measuring the KIE can provide insights into the rate-limiting steps of a metabolic reaction. nih.gov

By using a combination of deuterated and non-deuterated compounds, researchers can precisely measure metabolic rates and label loss. nih.gov For example, studies investigating the metabolism of deuterated glucose in the brain have quantified the percentage of label loss in metabolites like lactate (B86563) and glutamate. nih.gov This type of detailed kinetic information is essential for building accurate pharmacokinetic models. nih.govnih.gov

Recombinant Enzyme Studies (e.g., Cytochrome P450, UGT) for Metabolite Identification

Ex Vivo Research Applications

Ex vivo models bridge the gap between in vitro studies and in vivo animal experiments, offering a more physiologically relevant environment while still allowing for a high degree of experimental control. nih.gov

Following administration of this compound to animal models, tissue samples can be collected and analyzed to determine the distribution of the parent compound and its metabolites. This provides crucial information on which organs are exposed to the drug and at what concentrations. For example, an ex vivo organ distribution study in guinea pigs using a radiolabeled fenoterol derivative showed specific binding and uptake in the lungs. uni-mainz.de Such studies are vital for understanding a drug's target engagement and potential off-target effects.

Isolated perfused organ systems, such as a perfused liver or kidney, represent a sophisticated ex vivo model for studying drug metabolism and clearance. researchgate.nettno-pharma.com These models maintain the physiological architecture and function of the organ, allowing for the investigation of complex processes like biliary and renal excretion. nih.govtno.nl

By perfusing an isolated organ with a solution containing this compound, researchers can collect samples of the perfusate, bile, and urine over time to quantify the parent drug and its metabolites. tno-pharma.com This allows for the direct measurement of metabolic clearance by the organ, providing data that is highly translatable to the in vivo situation. tno.nl These models are particularly valuable for understanding the interplay between active transport and metabolism in drug elimination. nih.gov

Tissue Distribution Studies in Animal Models

Elucidation of Metabolic Pathways and Metabolite Structures

The study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a cornerstone of preclinical research. Understanding the metabolic fate of a drug candidate is crucial for predicting its efficacy, potential toxicity, and interactions with other substances. This compound, a deuterated analog of the bronchodilator fenoterol, serves as a powerful tool in these investigations. Its unique properties allow researchers to trace and quantify the drug and its byproducts with high precision.

Stable Isotope Labeling for Metabolite Identification and Quantitation

Stable isotope labeling (SIL) is a technique that involves replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes. nih.govdoi.org In the case of this compound, six hydrogen atoms in the fenoterol molecule are replaced with deuterium (B1214612) (d6). glpbio.commedchemexpress.com This labeling does not significantly alter the physicochemical properties or biological activity of the drug but provides a distinct mass signature that can be easily detected by mass spectrometry (MS). pubcompare.aimedchemexpress.com

The primary advantage of using Fenoterol-d6 is its application as an internal standard in quantitative bioanalysis. pubcompare.ai When analyzing biological samples like plasma or urine, which contain a complex mixture of endogenous compounds, accurately measuring the concentration of a specific drug and its metabolites can be challenging. nih.gov By adding a known amount of Fenoterol-d6 to the sample, it co-elutes with the non-labeled fenoterol during chromatographic separation. The ratio of the mass spectrometric signal of the analyte to the internal standard allows for precise and accurate quantification, correcting for any variations during sample preparation and analysis. nih.gov

The use of stable isotope-labeled compounds like Fenoterol-d6, in conjunction with mass spectrometry, facilitates the recognition and identification of metabolites. nih.gov The characteristic isotopic cluster created by the deuterium atoms allows researchers to distinguish drug-related material from the complex background of biological matrices. nih.govpubcompare.ai This method enables the mapping of molecular transformation pathways with exceptional precision, offering insights that are not achievable with standard molecular tracers. pubcompare.ai

Role of this compound in Distinguishing Endogenous versus Drug-Derived Metabolites

A significant challenge in metabolomics is differentiating between metabolites produced by the body's natural processes (endogenous) and those derived from a drug. frontiersin.org Many drug molecules share structural similarities with endogenous compounds, leading to overlapping metabolic pathways and making it difficult to isolate the drug's specific metabolic products.

This compound provides a clear solution to this problem. Because the deuterium label is incorporated into the drug's structure, any metabolite originating from the administered Fenoterol-d6 will also carry this isotopic signature. pubcompare.aievitachem.comevitachem.com When analyzing biological samples using mass spectrometry, researchers can specifically look for mass signals corresponding to the deuterated metabolites. This allows for the unambiguous identification of drug-derived metabolites, even if they are structurally identical to endogenous compounds. This approach is invaluable for accurately characterizing the metabolic profile of a drug without interference from the endogenous metabolome.

Investigating Stereoselective Metabolism of Fenoterol

Fenoterol is a chiral drug, meaning it exists as two non-superimposable mirror-image isomers called enantiomers: (R,R)-fenoterol and (S,S)-fenoterol. nih.govnih.gov These enantiomers can have different pharmacological activities and metabolic fates. researchgate.net The metabolism of chiral drugs is often stereoselective, with enzymes preferentially metabolizing one enantiomer over the other. researchgate.net

Research has shown that the metabolism of fenoterol is indeed stereoselective. For instance, studies in rat hepatocytes and enterocytes have demonstrated that the glucuronidation of fenoterol, a major metabolic pathway, occurs at different rates for the two enantiomers. nih.gov The (+)enantiomer is eliminated more efficiently by liver metabolism than the (-)enantiomer, which can lead to stereoselective first-pass metabolism. nih.gov

This compound can be synthesized as a specific enantiomer, allowing for detailed investigation into the stereoselective metabolism of fenoterol. By administering a single, deuterated enantiomer, researchers can track its specific metabolic pathways and quantify its unique metabolites. This provides a clearer understanding of how each enantiomer is processed in the body, which is critical for optimizing the therapeutic effects and minimizing potential adverse effects of the racemic drug. Studies have also explored the stereoselective transport of fenoterol enantiomers by organic cation transporters, which plays a significant role in their pharmacokinetic profiles. nih.govd-nb.info

Interactive Data Table: Stereoselective Glucuronidation of Fenoterol Enantiomers in Rat Microsomes

This table summarizes the kinetic parameters for the glucuronidation of fenoterol enantiomers in rat hepatic and intestinal microsomes.

| Enantiomer | Tissue | Vmax (nmol/min/mg) |

| (-)-Fenoterol | Hepatic Microsomes | 3.6 ± 0.3 |

| (+)-Fenoterol | Hepatic Microsomes | 6.7 ± 0.8 |

| (-)-Fenoterol | Intestinal Microsomes | 3.4 ± 0.1 |

| (+)-Fenoterol | Intestinal Microsomes | 5.8 ± 0.4 |

Data adapted from a study on the stereoselective formation of fenoterol glucuronides. nih.gov

Interactive Data Table: Stereoselective Glucuronidation of Fenoterol Enantiomers in Isolated Rat Cells

This table presents the maximum velocity (Vmax) of glucuronidation for fenoterol enantiomers in isolated rat hepatocytes and enterocytes.

| Enantiomer | Cell Type | Vmax (pmol/min/mg) |

| (-)-Fenoterol | Hepatocytes | 148 ± 13 |

| (+)-Fenoterol | Hepatocytes | 173 ± 12 |

| (-)-Fenoterol | Enterocytes | 372 ± 50 |

| (+)-Fenoterol | Enterocytes | 444 ± 57 |

Data adapted from a study on the stereoselective formation of fenoterol glucuronides. nih.gov

Mechanistic Pharmacological and Receptor Interaction Studies

Ligand Binding Assays Using Deuterated Analogs

Stable isotope-labeled analogs such as Fenoterol-d6 Hydrobromide are crucial for conducting precise ligand binding assays. They can be used as tracers or, more commonly, as internal standards when quantifying the unlabeled ligand by mass spectrometry, allowing for the accurate determination of binding parameters.

Ligand displacement studies are fundamental in determining the binding affinity (expressed as the inhibition constant, Ki) and selectivity of a drug for various receptor subtypes. In the context of Fenoterol (B1672521), such assays, often employing radiolabeled ligands, have been used to characterize its interaction with β-adrenergic receptors (β-AR). nih.gov

Fenoterol is a selective β2-adrenergic receptor agonist. targetmol.com Studies using membranes from HEK293 cells stably transfected with human β2-AR cDNA have determined the binding affinities for Fenoterol's stereoisomers. nih.gov The stereochemistry of Fenoterol significantly influences its binding affinity. For instance, the (R,R')-fenoterol isomer shows a much higher affinity for the β2-AR compared to the (S,S')-isomer. nih.gov

Research has established that Fenoterol exhibits greater selectivity for β2-adrenoceptors over β1-adrenoceptors. patsnap.comersnet.org This selectivity is crucial for its therapeutic action, as β2-receptors are predominantly located in airway smooth muscle, while β1-receptors are concentrated in the heart. patsnap.comnih.gov However, this selectivity is not absolute, and at higher concentrations, Fenoterol can also interact with β1-receptors. patsnap.comnih.gov

One study quantified the selectivity of (R,R')-4'-methoxy-1-naphthylfenoterol, an analog of Fenoterol, and found it to have a 573-fold greater selectivity for β2-AR over β1-AR. researchgate.net Such studies are critical for structure-activity relationship (SAR) analyses, which aim to design compounds with higher efficacy and selectivity. nih.gov

Binding Affinity (Ki) of Fenoterol Stereoisomers at the Human β2-Adrenergic Receptor

| Fenoterol Stereoisomer | Cell/Tissue Preparation | Ki Value (nM) | Reference |

|---|---|---|---|

| (R,R')-Fenoterol | HEK-β2-AR Cell Membranes | 350 | nih.gov |

| (S,S')-Fenoterol | HEK-β2-AR Cell Membranes | 27,800 | nih.gov |

| (R,R')-Fenoterol | Rat Erythrocytes | 2,880 | nih.gov |

| (S,S')-Fenoterol | Rat Erythrocytes | No measurable specific binding | nih.gov |

Kinetic studies measure the rate at which a ligand associates (kon) and dissociates (koff) from its receptor, providing a more dynamic picture of the drug-receptor interaction than equilibrium binding assays alone. These parameters can be determined using competition kinetic radioligand binding assays. nih.gov

For β-adrenergic ligands, these kinetic properties are influenced by factors such as hydrophobicity and charge, which affect how the drug approaches the receptor's binding pocket. scispace.com Studies on various β-agonists have shown that differences in their mechanisms of action are reflected in the kinetics of their effects. atsjournals.org For example, surface plasmon resonance (SPR) has been used to measure the binding of Fenoterol to the β2-adrenoceptor, yielding an affinity (KD) of 139 nM, which aligns well with data from radioligand binding assays. acs.org

The thermodynamics of Fenoterol binding to the β2-AR show that the interaction is highly dependent on the stereoisomer. The binding of (S,x')-isomers is primarily driven by enthalpy, whereas the binding of (R,x')-isomers is driven by entropy. nih.gov This suggests that different stereoisomers stabilize distinct receptor conformations upon binding. nih.gov

Binding Parameters of Ligands at the β2-Adrenoceptor Measured by SPR

| Ligand | Affinity (KD) | Reference |

|---|---|---|

| Fenoterol (agonist) | 139 nM | acs.org |

| Alprenolol (antagonist) | 790 pM | acs.org |

Receptor Affinity and Selectivity Determination in Cellular or Tissue Preparations

Cellular Uptake and Efflux Transport Studies

Since approximately 99% of Fenoterol is positively charged at physiological pH, it relies on transporters to cross cell membranes. tandfonline.com Labeled compounds are essential for investigating which transporters are responsible for the uptake and efflux of a drug in various tissues. Studies have identified Fenoterol as a substrate for the organic cation transporters OCT1, OCT2, and OCT3. tandfonline.com

The transport of Fenoterol by these proteins is stereoselective and can show opposing preferences. For instance, OCT1 transports the (R,R)-fenoterol isomer with a 2-fold higher maximum velocity (Vmax), while OCT2 shows a 20-fold higher Vmax for the (S,S)-fenoterol isomer. d-nb.inforesearchgate.net The affinity (Km) for Fenoterol transport by OCT1 and OCT3 has been determined to be 1.8 µM and 20 µM, respectively. tandfonline.com This transporter-mediated uptake is clinically significant; individuals with a genetic deficiency in OCT1 show a 1.9-fold higher systemic exposure to Fenoterol due to decreased hepatic uptake. tandfonline.comacs.orgtandfonline.com

Kinetic and Stereoselective Parameters of Fenoterol Transport by OCTs

| Transporter | Parameter | Value | Stereoisomer Preference (Higher Vmax) | Reference |

|---|---|---|---|---|

| OCT1 | Km | 1.8 µM | (R,R)-fenoterol (2-fold higher) | tandfonline.com |

| OCT1 | Vmax Ratio | ~2 | d-nb.inforesearchgate.net | |

| OCT2 | Vmax Ratio | ~20 | (S,S)-fenoterol (20-fold higher) | d-nb.inforesearchgate.net |

| OCT3 | Km | 20 µM | N/A | tandfonline.com |

Once inside the cell, the localization and retention of a drug can significantly impact its pharmacological effect. For β-adrenergic agonists, signaling is not uniform across the cell but is compartmentalized into distinct subcellular microdomains. nih.govjacc.org β2-ARs and their downstream signaling components, such as G proteins and adenylyl cyclase, are localized within lipid raft microdomains called caveolae. nih.gov This localization is essential for specific cellular actions. nih.gov

Stimulation of β2-ARs leads to signaling that is largely localized to the cell membrane, in contrast to β1-AR signaling, which can be more global throughout the cell. nih.gov After prolonged agonist exposure, β2-ARs can undergo internalization or sequestration into a subcellular compartment, which is a mechanism of desensitization. atsjournals.orgmdpi.com Studies in human alveolar macrophages showed that the intracellular concentration of Fenoterol remained below the extracellular medium concentration, indicating limited accumulation in this cell type. acs.org

Use of Labeled Compounds to Investigate Transporter Substrate Specificity

Enzyme Inhibition and Activation Studies (in vitro/cell-based)

Upon binding to the β2-AR, Fenoterol activates a cascade of intracellular enzymes. The primary mechanism involves the activation of adenylyl cyclase via the stimulatory G-protein (Gs), which leads to the conversion of ATP to cyclic AMP (cAMP). patsnap.com This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various proteins to produce the cellular response. patsnap.comnih.gov

In vitro studies using rabbit ciliary processes have demonstrated that Fenoterol stimulates adenylyl cyclase activity. nih.gov However, prolonged exposure can lead to desensitization, where the enzyme becomes less responsive to further stimulation. nih.govnih.gov Interestingly, some research suggests that Fenoterol stereoisomers can differentially activate G-protein signaling pathways. For example, in a rat cardiomyocyte model, (R,R')-Fenoterol was shown to selectively activate Gs protein signaling, while the (S,R')-isomer activated both Gs and inhibitory Gi proteins. nih.gov

Beyond its receptor-mediated effects, Fenoterol has also been investigated for other enzymatic interactions. An in-silico study explored Fenoterol as a potential inhibitor of the main protease (MPro) of the SARS-CoV-2 virus. mdpi.com In other in vitro experiments, Fenoterol was shown to be oxidized by peroxidases like lactoperoxidase, suggesting it can be a substrate for these enzymes, which are present in inflammatory conditions. nih.gov

Characterization of Enzyme-Substrate Interactions

This compound, as a deuterated analog of fenoterol, is anticipated to follow the same metabolic pathways as its parent compound. The substitution of hydrogen with deuterium (B1214612) atoms is primarily utilized as a tool in pharmacokinetic studies, particularly in mass spectrometry-based assays, to differentiate the compound from its non-deuterated counterpart and endogenous materials. While specific enzymatic kinetic studies on this compound are not extensively documented in publicly available research, the metabolic fate of fenoterol provides a robust framework for understanding its interactions with metabolic enzymes.

The biotransformation of fenoterol is extensive and primarily involves conjugation reactions with glucuronides and sulfates. nih.gov Following oral administration, fenoterol undergoes significant first-pass metabolism, predominantly through sulfation, a process that commences within the intestinal wall. nih.gov

Sulfotransferase Activity:

The sulfation of fenoterol is a stereoselective process mediated by human phenolsulfotransferases (PSTs). Studies utilizing recombinant human P-PST and M-PST have demonstrated distinct substrate specificities.

P-PST (Phenol-sulfotransferase): This isoform exclusively catalyzes the sulfation of the 3',5'-dihydroxyphenyl moiety of fenoterol.

M-PST (Monoamine-sulfotransferase): This isoform preferentially sulfates the 4'-hydroxyphenyl position.

The enzymatic reaction exhibits stereoselectivity, with the M-PST-catalyzed sulfation of the 4'-hydroxyphenyl group showing high selectivity for the (R,R)-enantiomer of fenoterol. Conversely, the sulfation at the 3',5'-dihydroxyphenyl position displays a slight preference for the (S,S)-enantiomer.

A study on 4'-methoxyfenoterol, a derivative of fenoterol, further elucidated the stereoselective nature of sulfation. The SULT1A3 isoform was found to catalyze the sulfation at the 4'-hydroxyphenyl position with a high degree of selectivity for the (R,R)-enantiomer, while sulfate (B86663) conjugation at the 3,5-dihydroxyphenyl moiety showed a preference for the (S,S)-enantiomer. wjgnet.com

Glucuronidation:

In addition to sulfation, fenoterol also undergoes glucuronidation. Studies in rat hepatocytes and enterocytes have identified the formation of two distinct glucuronide conjugates: fenoterol-para-glucuronide and fenoterol-meta-glucuronide. researchgate.net The formation of these glucuronides is also stereoselective. The maximum rate of glucuronidation (Vmax) for the (-)-enantiomer was found to be significantly lower than that of the (+)-enantiomer in both hepatic and intestinal microsomes. researchgate.net This suggests that the (+)-enantiomer may be more efficiently eliminated via glucuronidation in the liver. researchgate.net

Peroxidative Metabolism:

Fenoterol can also serve as a substrate for peroxidases, such as myeloperoxidase (MPO) and lactoperoxidase (LPO), which are present in the airways. acs.orgmdpi.com This metabolic pathway is of particular interest as it can lead to the generation of reactive intermediates. The oxidation of fenoterol by these enzymes is more facile compared to other β2-agonists like salbutamol (B1663637). acs.org This increased susceptibility to oxidation is attributed to the presence of the resorcinol (B1680541) moiety in fenoterol's structure. acs.org

The interaction of fenoterol with peroxidase systems results in the formation of phenoxyl radicals. acs.orgmdpi.com The generation of these radicals can be influenced by pH and the presence of other molecules. For instance, fenoterol undergoes autoxidation at alkaline pH. acs.org

Kinetic Parameters of Fenoterol Metabolism

| Enzyme/System | Substrate Enantiomer | Km (apparent) | Vmax | Metabolic Pathway | Source |

| Rat Hepatic Microsomes | (-)-Fenoterol | Lower than (+) | 3.6 ± 0.3 nmol/min/mg | Glucuronidation | researchgate.net |

| Rat Hepatic Microsomes | (+)-Fenoterol | Higher than (-) | 6.7 ± 0.8 nmol/min/mg | Glucuronidation | researchgate.net |

| Rat Intestinal Microsomes | (-)-Fenoterol | Lower than (+) | 3.4 ± 0.1 nmol/min/mg | Glucuronidation | researchgate.net |

| Rat Intestinal Microsomes | (+)-Fenoterol | Higher than (-) | 5.8 ± 0.4 nmol/min/mg | Glucuronidation | researchgate.net |

| Human OCT1 | (R,R)-Fenoterol | Higher than (S,S) | 2-fold higher than (S,S) | Cellular Uptake | dokumen.pub |

| Human OCT1 | (S,S)-Fenoterol | Lower than (R,R) | - | Cellular Uptake | dokumen.pub |

This table presents data for the non-deuterated parent compound, fenoterol.

Investigating Covalent Binding and Adduct Formation

The formation of covalent bonds between a drug or its metabolites and endogenous macromolecules, such as proteins, is a critical area of investigation in pharmacology and toxicology. Such binding can lead to the formation of adducts, which may elicit immune responses or alter the function of the modified macromolecule.

For this compound, the potential for covalent binding is intrinsically linked to the generation of reactive metabolites from its non-deuterated parent, fenoterol. As established, the peroxidase-mediated metabolism of fenoterol results in the formation of reactive phenoxyl radicals. acs.orgmdpi.com These electrophilic species are capable of reacting with nucleophilic residues on proteins and other biomolecules.

Evidence for the formation of reactive intermediates from fenoterol comes from studies demonstrating the formation of glutathione (B108866) (GSH) conjugates. nih.govacs.org Glutathione is a tripeptide that plays a crucial role in detoxifying reactive electrophilic compounds by forming stable adducts. The detection of fenoterol-GSH conjugates is strong evidence for the transient existence of reactive metabolites that are capable of covalent binding. nih.govacs.org

One study highlighted that fenoterol is not only more susceptible to oxidation by peroxidases than salbutamol but also forms more reactive intermediates. acs.org The resorcinol moiety of fenoterol appears to be a key structural feature in its interaction with glutathione, as the oxidation of terbutaline (B1683087) (which also contains a resorcinol group) in the presence of GSH produced a similar spectral signature. acs.org

While the formation of GSH adducts strongly suggests the potential for fenoterol's reactive metabolites to bind covalently to other macromolecules, direct evidence of fenoterol-protein adducts is not extensively reported in the reviewed scientific literature. The formation of such adducts in vivo would depend on the balance between the rate of formation of the reactive metabolite and its rate of detoxification by pathways such as glutathione conjugation.

The potential for intramolecular cyclization of the fenoterol-derived radical has also been proposed, which represents an alternative fate for this reactive intermediate. acs.orgmdpi.com

Summary of Evidence for Covalent Binding Potential

| Evidence Type | Observation | Implication | Source |

| Reactive Metabolite Formation | Generation of phenoxyl radicals via peroxidase-mediated oxidation. | Formation of electrophilic species capable of covalent binding. | acs.orgmdpi.com |

| Adduct Formation | Detection of glutathione (GSH) conjugates of fenoterol metabolites. | Indirect evidence of the formation of reactive intermediates that can be trapped by nucleophiles. | nih.govacs.org |

| Structural Susceptibility | The resorcinol moiety enhances susceptibility to oxidation and formation of reactive intermediates compared to other β2-agonists. | Increased likelihood of forming reactive species that could lead to covalent binding. | acs.org |

This table is based on findings for the non-deuterated parent compound, fenoterol.

Advanced Research Perspectives and Emerging Methodologies

Integration with Systems Biology Approaches

Systems biology aims to understand complex biological systems by integrating various data sources. Deuterated standards are crucial for generating the precise, quantitative data required for these holistic approaches.

Metabolomics and fluxomics provide a snapshot of the metabolic state and the dynamic flow of molecules through metabolic pathways, respectively. mdpi.com Stable isotope labeling is a cornerstone of these fields, enabling the tracing and quantification of metabolites with high precision. nih.govnih.gov Fenoterol-d6 Hydrobromide, as a stable isotope-labeled (SIL) compound, functions as an ideal internal standard in mass spectrometry (MS)-based metabolomics. nih.gov

The primary role of a SIL internal standard is to correct for variability during sample preparation and analysis. scioninstruments.comscispace.com In metabolomics, where complex biological matrices can cause ion suppression or enhancement, co-eluting deuterated standards like Fenoterol-d6 compensate for these effects, ensuring accurate quantification of the unlabeled parent drug, Fenoterol (B1672521). texilajournal.comclearsynth.com This precision is fundamental for metabolic flux analysis (MFA), where researchers track the fate of isotopic tracers to measure the rates of metabolic reactions. nih.govmdpi.com While Fenoterol-d6 itself is typically used to quantify the drug, the principles of isotopic tracing it embodies are the same ones used to unravel entire metabolic networks. nih.govnih.gov The use of a deuterated standard ensures that the foundational quantitative data used in systems models is robust and reliable. texilajournal.com

Table 1: Application of Isotopic Tracers in Metabolomics and Fluxomics

| Technique | Research Objective | Function of this compound (as Internal Standard) | Key Advantage |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Metabolomics | Provides a reference for accurately quantifying the non-deuterated Fenoterol and its metabolites. scioninstruments.comclearsynth.com | Corrects for matrix effects and variations in instrument response. texilajournal.com |

| Isotope-Assisted Metabolic Flux Analysis (iMFA) | Metabolic Pathway Elucidation | Ensures accurate measurement of the unlabeled drug, which is critical for understanding its impact on metabolic fluxes. mdpi.com | Enables precise quantification needed to model the dynamic operation of metabolic networks. nih.gov |

| Pharmacokinetic (PK) Studies | Studying Drug Absorption, Distribution, Metabolism, and Excretion (ADME) | Used to build accurate concentration-time curves for the parent drug. nih.govscitechnol.com | Improves the accuracy and precision of pharmacokinetic parameter calculations. nih.gov |

Proteomics and lipidomics involve the large-scale study of proteins and lipids, respectively, to understand cellular processes and drug mechanisms. nih.govfrontiersin.org Similar to metabolomics, these 'omics' technologies heavily rely on mass spectrometry for the identification and quantification of thousands of molecules. frontiersin.orgcreative-proteomics.com In drug action research, these approaches can reveal how a therapeutic agent like Fenoterol alters protein expression or lipid profiles, providing insight into its efficacy and mechanism. mdpi.comnih.gov

The accuracy of these analyses is paramount. This compound serves as an essential internal standard for quantifying Fenoterol in samples undergoing proteomic or lipidomic analysis. By ensuring the drug's concentration is precisely known, researchers can confidently correlate observed changes in the proteome or lipidome with the drug's presence. nih.gov For instance, shotgun lipidomics can identify and quantify numerous lipid species, but requires internal standards for quantitation. nih.gov Using a stable isotope-labeled standard like Fenoterol-d6 allows for the precise measurement of the drug itself, which is the first step in understanding its downstream effects on lipid metabolism or protein signaling pathways. creative-proteomics.com

Metabolomics and Fluxomics Studies Leveraging Isotopic Tracers

High-Throughput Screening (HTS) Applications in Early Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify potential "hits". bmglabtech.comazolifesciences.com This process demands automation and highly robust analytical methods to handle the large volume of samples efficiently and reliably. nih.govnih.gov

The automation of bioanalytical workflows is essential for HTS. bmglabtech.com This typically involves integrating automated liquid handlers, robotics, and analytical instruments like LC-MS systems. nih.govcriver.com In this automated environment, the goal is to minimize manual intervention and ensure consistency across thousands of samples. nih.gov

This compound is critical to the success of automated HTS assays involving the quantification of Fenoterol. It is added at an early stage of the automated sample preparation process. criver.com Because the deuterated internal standard has nearly identical chemical properties to the analyte (Fenoterol), it experiences the same conditions throughout the automated workflow—from extraction to injection into the mass spectrometer. scispace.com This allows it to correct for any variability introduced by the automated liquid handling systems or the analytical instrument itself, ensuring that the data from large screening campaigns are accurate and reproducible. texilajournal.comcriver.com

Table 2: Role of this compound in an Automated HTS Workflow

| Workflow Stage | Process | Purpose of this compound |

|---|---|---|

| Sample Plating & Preparation | Automated liquid handlers dispense samples and reagents into microplates. | Added as an internal standard to each well to control for volumetric inaccuracies and extraction efficiency variations. |

| Analyte Extraction | Automated Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Co-extracted with the analyte (Fenoterol) to account for sample loss during this step. texilajournal.com |

| LC-MS Analysis | Automated injection and analysis by the mass spectrometer. | Co-elutes with Fenoterol and serves as a stable reference point to correct for instrument variability and ion suppression. scioninstruments.com |

| Data Processing | Software automatically calculates the ratio of the analyte to the internal standard. | The stable ratio allows for precise and accurate quantification of Fenoterol across thousands of samples. scioninstruments.com |

To reduce costs and increase throughput, the pharmaceutical industry is continuously moving towards the miniaturization of screening assays, using high-density microplates with volumes in the sub-microliter range. nih.gov Handling such small volumes presents significant challenges in terms of accuracy and precision. nih.gov In these ultra-high-throughput screening (uHTS) formats, the role of a reliable internal standard like this compound becomes even more critical. It compensates for the higher potential for variability in fluid dispensing and the pronounced matrix effects that can occur in miniaturized wells, thereby ensuring the integrity and reliability of the screening data.

Automation of Bioanalytical Methods for Screening Large Sample Sets

Future Directions in Deuterated Drug Research and Methodological Innovations

The use of deuterium (B1214612) in pharmaceuticals is expanding beyond its role in analytical standards. The "deuterium switch," which involves replacing hydrogen with deuterium atoms at sites of metabolic activity in a drug molecule, has emerged as a strategy to create novel medicines with improved pharmacokinetic profiles. nih.govresearchgate.net This modification can slow down drug metabolism, leading to a longer half-life and potentially reduced dosing frequency or improved safety profiles. The FDA's approval of the first deuterated drugs, deutetrabenazine and deucravacitinib, has validated this approach and spurred further research. nih.govresearchgate.net

While this compound is primarily used as an analytical tool, future research could explore the therapeutic potential of deuterated Fenoterol itself. A deuterated version might exhibit altered metabolism by cytochrome P450 enzymes, potentially leading to a more favorable pharmacokinetic profile compared to the non-deuterated parent drug. nih.gov

Methodological innovations will continue to focus on developing more efficient and site-selective deuteration techniques. researchgate.net Furthermore, the integration of advanced analytical platforms with sophisticated computational modeling will allow for a more predictive approach to designing deuterated drugs and understanding their metabolic fate. As systems biology and automated screening technologies advance, the demand for high-quality, reliable deuterated compounds like this compound, both as analytical reagents and as potential therapeutic candidates, is set to grow. nih.gov

Mentioned Compounds

Advanced Isotope Ratio Mass Spectrometry Techniques

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the relative abundance of isotopes in a sample. spectroscopyonline.com In the context of this compound, advanced IRMS techniques offer unparalleled precision in tracking the metabolic fate of the drug.

Stable isotope labeling, such as the deuteration in Fenoterol-d6, is a powerful method for tracing drug metabolism. thermofisher.com By introducing Fenoterol-d6 into a biological system, researchers can use IRMS to distinguish the deuterated compound and its metabolites from their naturally occurring, non-deuterated counterparts. frontiersin.org This is achieved by measuring the ratio of deuterium (²H) to hydrogen (¹H). thermofisher.com A significant increase in this ratio indicates the presence of the administered drug or its metabolic products. frontiersin.org

Gas chromatography coupled with IRMS (GC-IRMS) is a particularly effective method for these studies. thermofisher.com It allows for the separation of complex mixtures, such as those found in urine or blood samples, before isotopic analysis. frontiersin.orgnih.gov This combination enables the detection and identification of even minor metabolites, providing a comprehensive picture of the drug's biotransformation pathways. thermofisher.comnih.gov The high sensitivity of modern IRMS systems can detect very low concentrations of labeled compounds, making it possible to conduct detailed excretion studies. thermofisher.com

The primary advantage of using IRMS with a deuterated standard like Fenoterol-d6 is the ability to obtain highly accurate quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of the drug. metsol.com This information is crucial for understanding the pharmacokinetic profile of Fenoterol and how it might be altered by various physiological or pathological conditions.

Table 1: Key IRMS Techniques and Their Applications in Fenoterol-d6 Research

| Technique | Description | Application for this compound |

| Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Separates volatile compounds before measuring their isotope ratios. | Allows for the separation and isotopic analysis of Fenoterol-d6 and its metabolites from complex biological matrices like urine and blood. thermofisher.comfrontiersin.org |

| Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) | Separates non-volatile compounds in a liquid phase prior to isotopic analysis. | Useful for analyzing conjugated metabolites of Fenoterol-d6 that are not amenable to GC analysis. impactant.cat |

| Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) | Measures the bulk isotope ratios of a sample after combustion. | Can provide an overall picture of deuterium enrichment in tissues or excreta following administration of Fenoterol-d6. impactant.cat |

Novel Applications in Preclinical Imaging and Diagnostics

The use of deuterated compounds like this compound is expanding into the realm of preclinical imaging, offering non-invasive ways to study drug distribution and metabolism in vivo. Deuterium Magnetic Resonance Imaging (DMRI) and Deuterium Metabolic Imaging (DMI) are emerging as powerful techniques in this area. nih.govacs.org

DMRI leverages the magnetic properties of the deuterium nucleus. plos.org Because the natural abundance of deuterium is very low (approximately 0.015%), the administration of a deuterated compound like Fenoterol-d6 creates a strong, detectable signal against a minimal background. nih.gov This allows for the spatial mapping of the drug's distribution within an organism over time. nih.gov

DMI, a related technique, focuses on tracking the metabolic fate of a deuterated substrate. nih.gov While Fenoterol itself is a drug, its deuterated form can be used to probe the activity of metabolic enzymes and transport processes in specific tissues. By observing the appearance of deuterated metabolites, researchers can gain insights into the biochemical pathways affected by the drug. mdpi.com

The key advantages of using Fenoterol-d6 in preclinical imaging include:

High Sensitivity and Specificity: The low natural abundance of deuterium ensures that the detected signal originates almost exclusively from the administered compound and its metabolites. nih.gov

Non-Invasiveness: DMRI and DMI are non-invasive techniques, allowing for longitudinal studies in the same animal, reducing biological variability and the number of animals required for research. plos.org

Quantitative Potential: The signal intensity in deuterium imaging can be correlated with the concentration of the deuterated species, providing quantitative data on drug and metabolite levels in different organs. acs.org

Recent advancements in imaging technology, such as the use of high-field MRI systems, have significantly improved the resolution and sensitivity of deuterium imaging, paving the way for more detailed preclinical studies with compounds like Fenoterol-d6. plos.org

Table 2: Preclinical Imaging Modalities for this compound

| Imaging Modality | Principle | Potential Application for this compound |

| Deuterium Magnetic Resonance Imaging (DMRI) | Detects the magnetic resonance signal from deuterium nuclei. | To visualize and quantify the distribution of Fenoterol-d6 in various tissues and organs non-invasively. acs.orgplos.org |

| Deuterium Metabolic Imaging (DMI) | Tracks the conversion of a deuterated substrate into its metabolites. | To study the in vivo metabolism of Fenoterol-d6 and identify sites of major metabolic activity. nih.govmdpi.com |

| Positron Emission Tomography (PET) - with deuterated radiotracers | While not directly imaging deuterium, PET can be used with isotopically labeled molecules. | If Fenoterol were also labeled with a positron-emitting isotope, it could provide complementary information on receptor binding and tissue uptake. uni-tuebingen.de |

Computational Chemistry Approaches for Predicting Deuterium Effects

Computational chemistry provides powerful tools to predict and understand the effects of isotopic substitution on the properties and behavior of molecules like this compound. openaccessjournals.com These methods can offer insights that are complementary to experimental data and can guide the design of future studies. nih.gov

One of the primary applications of computational chemistry in this context is the prediction of the Kinetic Isotope Effect (KIE). The KIE refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. In the case of Fenoterol-d6, the replacement of hydrogen with deuterium can slow down metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond, as this bond is stronger than a carbon-hydrogen (C-H) bond. mdpi.com

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to model the transition states of metabolic reactions and calculate the vibrational frequencies of the C-H and C-D bonds. chemrxiv.org This allows for the prediction of the magnitude of the KIE for specific metabolic pathways of Fenoterol. Such predictions can help identify which positions in the molecule are most susceptible to metabolic attack and where deuteration would have the most significant impact on the drug's pharmacokinetic profile. plos.org

Molecular docking and molecular dynamics (MD) simulations can be used to study the binding of Fenoterol-d6 to its target receptor, the β2-adrenoceptor, as well as to metabolic enzymes like cytochrome P450s. plos.org These simulations can reveal how deuteration might alter the binding affinity and orientation of the molecule within the active site, potentially influencing its efficacy and metabolism. mdpi.com For instance, altered hydrogen bonding interactions due to deuteration can affect ligand-target recognition. mdpi.com

By combining these computational approaches, researchers can build a comprehensive in silico model of Fenoterol-d6's behavior, from its interaction with its biological target to its metabolic fate. This can accelerate the research and development process by prioritizing the most promising experimental avenues. riken.jp

Table 3: Computational Methods for Predicting Deuterium Effects on Fenoterol

| Computational Method | Description | Application to this compound |

| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Solves the Schrödinger equation to calculate the electronic structure and energy of molecules. openaccessjournals.com | Predicts the Kinetic Isotope Effect (KIE) on the metabolism of Fenoterol by calculating the energy required to break C-H vs. C-D bonds. chemrxiv.org |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a receptor or enzyme. | Simulates the binding of Fenoterol-d6 to the β2-adrenoceptor and metabolic enzymes to assess potential changes in binding affinity and conformation. plos.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Investigates the stability of the Fenoterol-d6-receptor complex and how deuteration might affect the dynamics of the interaction. |

| Hydrogen-Deuterium Exchange (HDX) Modeling | Simulates the exchange of hydrogen atoms with deuterium in a protein. | Can be used to understand how the binding of Fenoterol-d6 might alter the conformation and dynamics of its target protein. acs.org |

Q & A

Q. What is the structural and functional significance of deuterium labeling in Fenoterol-d6 Hydrobromide for pharmacological studies?

this compound is a deuterated analog of Fenoterol hydrobromide, where six hydrogen atoms are replaced with deuterium. This labeling enhances its utility as an internal standard in quantitative mass spectrometry (LC-MS/MS) by minimizing isotopic interference and improving signal specificity in pharmacokinetic or metabolic studies. The deuterium atoms are typically placed at non-reactive positions (e.g., methyl or aromatic groups) to avoid altering the compound’s β2-adrenoceptor binding affinity .

Q. How does this compound function as a β2-adrenoceptor agonist, and what experimental models validate its selectivity?

this compound selectively activates β2-adrenoceptors, inducing bronchial smooth muscle relaxation. Its selectivity is validated using in vitro assays such as cAMP accumulation in HEK-293 cells transfected with human β2-adrenoceptors and competitive binding assays against β1/β3 subtypes. In vivo efficacy is confirmed in murine models of bronchoconstriction (e.g., acetylcholine-induced airway resistance) .

Q. What are the standard methodologies for quantifying this compound in biological matrices?

LC-MS/MS with electrospray ionization (ESI) is the gold standard. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction. The deuterated internal standard compensates for matrix effects, and quantification is achieved via a calibration curve (1–500 ng/mL, R² > 0.99). Chromatographic separation uses a C18 column with a gradient of 0.1% formic acid in water/acetonitrile .